molecular formula C8H13ClF3N B2516562 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride CAS No. 2260932-91-8

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride

Cat. No.: B2516562
CAS No.: 2260932-91-8
M. Wt: 215.64
InChI Key: KETNMGPNEFGRHW-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride is a bicyclic amine derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold substituted with a trifluoromethyl group at the 4-position. The compound is commercially available as a building block for drug discovery, with suppliers like Synmax offering it for pharmaceutical and chemical research . Its structural rigidity and the electron-withdrawing trifluoromethyl group make it a valuable candidate for modulating pharmacokinetic properties, such as metabolic stability and lipophilicity, in medicinal chemistry applications.

Properties

IUPAC Name

4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-1-3-7(12,5-6)4-2-6;/h1-5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETNMGPNEFGRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260932-91-8
Record name 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound has been explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. The trifluoromethyl group enhances lipophilicity, which can improve the pharmacokinetic properties of drug candidates. Research indicates that compounds with similar bicyclic structures may exhibit activity against various biological targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders .

Case Studies

  • A study highlighted the synthesis of related bicyclic amines that demonstrated promising anti-cancer activity, suggesting that this compound could serve as a lead compound for further drug development .
  • Another investigation into trifluoromethyl-substituted compounds found that they could be effective in bioconjugation reactions, enhancing their utility in targeted drug delivery systems .

Chemical Synthesis

Reagent in Organic Reactions
this compound can act as a versatile reagent in organic synthesis. Its unique bicyclic structure allows for selective reactions that can lead to the formation of complex organic molecules.

Applications in Catalysis
The compound has been utilized to create highly hindered Lewis acid complexes, which are valuable in homogeneous catalysis for polymerizations and hydrogenations. This application is particularly relevant in the production of specialty polymers and fine chemicals .

Materials Science

Development of Functional Materials
The incorporation of this compound into polymer matrices has been studied for the development of materials with enhanced thermal stability and chemical resistance. The trifluoromethyl group contributes to the material's properties by improving hydrophobicity and overall durability.

Case Studies

  • Research indicates that polymers modified with trifluoromethyl groups exhibit improved performance in harsh environments, making them suitable for applications in coatings and sealants .
  • Additionally, studies have shown that these materials can be used to create ion-selective membranes, which are crucial in sensors and electrochemical devices .

Analytical Chemistry

Use as a Standard Compound
Due to its well-defined structure, this compound can serve as a standard compound in analytical chemistry for calibrating instruments such as mass spectrometers and NMR spectrometers.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bicyclic structure may influence its binding affinity to target proteins or receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Impact of Substituents

  • Trifluoromethyl (CF₃) : The CF₃ group in the target compound enhances lipophilicity (logP) and metabolic stability due to its strong electron-withdrawing nature . This contrasts with difluoro () and bromo () analogs, where fluorine increases polarity and bromine introduces polarizability for halogen bonding.
  • Methyl vs.

Bicyclic Core Modifications

  • Bicyclo[2.2.1]heptane vs. Bicyclo[2.2.2]octane : The octane core () offers greater conformational flexibility, which may improve binding to larger protein pockets but reduce rigidity-driven selectivity .

Stereochemical Considerations

  • Endo vs. Exo Isomerism: highlights endo-2-aminonorbornane hydrochloride (CAS 65481-69-8), where the amine's spatial orientation affects biological activity.

Biological Activity

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride, with the molecular formula C8H12F3N·HCl, is a bicyclic amine characterized by a trifluoromethyl group. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties that may influence its biological activity.

  • Molecular Weight : 179.18 g/mol
  • CAS Number : 2260932-91-8
  • Structure : The bicyclic nature of this compound contributes to its potential interactions with biological targets, enhancing its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and binding affinity to target proteins or receptors. This interaction can modulate various biological processes, leading to therapeutic effects.

Biological Activity

Research into the biological activity of this compound reveals several key findings:

  • Antagonistic Properties : Similar compounds have shown potential as antagonists for specific receptors, such as thromboxane A2 (TXA2) receptors, which are involved in platelet aggregation and vascular functions . The structural similarities suggest that this compound may exhibit comparable antagonistic effects.
  • Impact on Platelet Aggregation : In studies involving related bicyclic amines, compounds have demonstrated the ability to inhibit platelet aggregation induced by thromboxane A2 analogs . This indicates a potential therapeutic role in cardiovascular diseases.
  • Potential in Drug Development : As a building block in organic synthesis, this compound is being explored for its potential therapeutic properties in drug development, particularly as a precursor for novel pharmaceuticals targeting various diseases .

Comparative Analysis

The following table summarizes the biological activities of selected bicyclic amines compared to this compound:

Compound NameBiological ActivityKey Findings
This compoundPotential TXA2 receptor antagonistEnhanced lipophilicity; modulates platelet function
IS-145TXA2 receptor antagonistInhibits platelet aggregation; specific binding
Bicyclo[2.2.1]heptan-2-amineModulates neurotransmitter releaseImpacts central nervous system functions

Q & A

Q. Advanced Reaction Engineering

  • Catalyst Selection : Pd(0) or Cu(I) catalysts enhance CF₃ group transfer efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require low temperatures (-20°C) to suppress side reactions .
  • Substrate Pre-activation : Bromination at the target carbon improves regioselectivity during trifluoromethylation .
    Data-Driven Example : A 2024 study achieved 85% yield using CuI/1,10-phenanthroline in DMF at -15°C .

How does the trifluoromethyl group influence the compound’s interaction with neurological targets?

Advanced Biological Interaction Analysis
The CF₃ group enhances:

  • Lipophilicity : Increases blood-brain barrier permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogues) .
  • Metabolic Stability : Resists oxidative degradation in cytochrome P450 assays .
    Methodology :
  • In Vitro Binding Assays : Radioligand displacement studies (e.g., σ receptors) with IC₅₀ comparisons to methyl/difluoromethyl analogues .
  • Molecular Dynamics Simulations : Predict binding pocket interactions (e.g., hydrophobic pockets accommodating CF₃) .

How do structural modifications (e.g., CF₃ vs. CH₃) alter the compound’s physicochemical and pharmacological properties?

Q. Advanced Comparative Analysis

Analog LogP Metabolic Half-life (Human Liver Microsomes) Receptor Affinity (σ1, Ki nM)
CF₃ Derivative 2.5>120 min12.3 ± 1.5
CH₃ Derivative (4-Methyl)1.845 min45.6 ± 3.2
F₂CH Derivative (Difluoromethyl)2.190 min28.9 ± 2.1

Key Findings : The CF₃ group improves both lipophilicity and target engagement but may reduce solubility. Use Hansen solubility parameters (HSPiP software) to optimize formulation .

How can contradictory bioactivity data across studies be systematically addressed?

Q. Advanced Data Contradiction Resolution

  • Source Analysis : Check for impurities (e.g., via LC-MS; reports ≥95% purity thresholds) .
  • Assay Standardization : Use validated protocols (e.g., CEREP panels for receptor profiling) to minimize inter-lab variability .
  • Structural Reanalysis : Confirm batch-to-batch consistency in stereochemistry (e.g., via chiral HPLC) .
    Example : A 2023 study resolved conflicting σ1 affinity data by identifying residual DMSO (≥0.1%) in stock solutions as a confounding variable .

What derivative synthesis strategies are viable for expanding the compound’s application scope?

Q. Advanced Functionalization Approaches

  • Amine Functionalization : Acylation (e.g., with CDI-activated carboxylic acids) or urea formation (e.g., using carbonyldiimidazole) .
  • Bicyclic Core Modification : Ring-opening reactions (e.g., ozonolysis) to generate linear intermediates for hybrid molecules .
    Case Study : 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride showed enhanced CNS penetration via methoxy-piperazine hybrid synthesis .

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